Bromodichlorophenol

Descripción general

Descripción

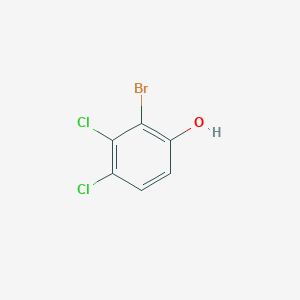

Bromodichlorophenol is a chemical compound with the molecular formula C6H3BrCl2O. It is a type of halogenated phenol, which means it contains halogen atoms (bromine and chlorine) attached to a phenol ring. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromodichlorophenol can be synthesized through the halogenation of phenol. The process typically involves the reaction of phenol with bromine and chlorine in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can be adjusted to control the degree of halogenation and the position of the halogen atoms on the phenol ring.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting phenol with bromine and chlorine in a controlled environment. The reaction is usually carried out in a solvent such as methanol or water, and a catalyst like copper may be used to enhance the reaction rate and yield. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.

Reduction: This compound can also be reduced to form less halogenated phenols or other derivatives.

Substitution: this compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce less halogenated phenols.

Aplicaciones Científicas De Investigación

While the search results provide information on bromodichlorophenols, they do not offer the specific detailed data tables and case studies requested for a comprehensive article. However, the available information does highlight several applications of bromodichlorophenols in scientific research:

Scientific Research Applications of Bromodichlorophenols

Bromodichlorophenols, a class of halogenated compounds, have varied applications in scientific research, including uses as antimicrobial agents, pesticide intermediates, analytical reagents, polymer stabilizers, and in environmental contaminant research . Different isomers of bromodichlorophenol exhibit unique properties and applications .

1. Antimicrobial Agents:

Bromodichlorophenols are effective in developing antimicrobial formulations, making them valuable in pharmaceuticals and personal care products . One specific compound, 4-Bromo-2,3-Dichlorophenol, exhibits antimicrobial properties, useful in disinfectants . Another related compound, 2-Bromo-4,6-dichlorophenol, is investigated for potential biological effects, including antimicrobial properties.

2. Pesticide Development:

Bromodichlorophenols serve as intermediates in synthesizing pesticides, particularly in agriculture, to protect crops from pests while minimizing environmental impact .

3. Analytical Chemistry:

Bromodichlorophenols are used as reagents in various analytical techniques, aiding researchers in detecting and quantifying phenolic compounds in environmental samples .

4. Polymer Industry:

These chemicals can be incorporated into polymer formulations to enhance thermal stability and resistance to degradation, benefiting manufacturers of durable materials .

5. Research on Environmental Contaminants:

Bromodichlorophenols are instrumental in studies assessing the toxicity and environmental behavior of chlorinated phenols, helping to inform regulatory policies and remediation strategies . They are also identified as contaminants of potential concern in environmental investigations .

6. Disinfection Byproducts Research:

Comprehensive analysis of disinfection byproducts (DBPs) in swimming pool waters has identified several, including bromodichlorophenols . Studies focus on the mutagenicity and potential health impacts of these compounds .

Mecanismo De Acción

The mechanism of action of bromodichlorophenol involves its interaction with biological molecules such as proteins and enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s structure. The specific molecular targets and pathways depend on the context of its use, such as antimicrobial activity or enzyme inhibition.

Comparación Con Compuestos Similares

2,4,6-Tribromophenol: Another halogenated phenol with similar properties but different halogenation patterns.

2,4-Dichlorophenol: A compound with two chlorine atoms and no bromine, used in similar applications.

4-Bromo-2-chlorophenol: A closely related compound with one bromine and one chlorine atom.

Uniqueness: Bromodichlorophenol’s unique combination of bromine and chlorine atoms gives it distinct chemical properties, such as higher reactivity and specific biological activity, compared to its analogs. This makes it valuable in applications where precise chemical behavior is required.

Actividad Biológica

Bromodichlorophenol (BDCP) is a halogenated organic compound that has garnered attention due to its potential biological activities and implications for human health. This article explores the biological activity of BDCP, focusing on its toxicity, cellular effects, and relevant studies.

This compound is a member of the chlorophenol family, characterized by the presence of bromine and chlorine substituents on a phenolic ring. Its chemical structure can be represented as follows:

This compound is often formed as a byproduct during the chlorination of drinking water and is classified as a disinfection byproduct (DBP).

Toxicity Studies

Numerous studies have investigated the toxicity of BDCP, particularly its effects on mammalian cells. Research has shown that BDCP exhibits cytotoxic effects, impacting cellular functions such as ATP production and enzyme activity.

- Cytotoxicity : In vitro studies using Chinese hamster ovary (CHO) cells demonstrated that BDCP significantly reduces ATP levels in a concentration-dependent manner. The cytotoxic potency index values correlated with the concentration of BDCP, indicating its potential harmful effects on cellular metabolism .

- Genotoxicity : The genotoxic effects of BDCP were assessed using the single cell gel electrophoresis (Comet assay), which measures DNA damage. Results indicated that BDCP exposure leads to increased genomic DNA damage in treated cells .

The mechanisms underlying the biological activity of BDCP involve:

- Enzyme Inhibition : BDCP has been shown to inhibit key metabolic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for glycolysis. This inhibition contributes to ATP depletion and cellular dysfunction .

- Reactive Oxygen Species (ROS) Production : Exposure to BDCP induces oxidative stress in cells, leading to increased ROS levels. This oxidative stress can trigger various cellular responses, including apoptosis and inflammation .

Environmental Impact

A study conducted in Barcelona assessed the presence of DBPs, including BDCP, in public swimming pools. The research highlighted significant concentrations of BDCP and other halogenated compounds, raising concerns about their potential health risks for swimmers .

Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has evaluated the health risks associated with exposure to DBPs like BDCP. Findings suggest that long-term exposure may be linked to adverse health outcomes, including cancer and reproductive issues .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-bromo-3,4-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-5-4(10)2-1-3(8)6(5)9/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWKBOXWJIRYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962291 | |

| Record name | 2-Bromo-3,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42121-92-6 | |

| Record name | Bromodichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042121926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,4-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.